1-acetyl-3-hydroxyindole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-3-hydroxy-1H-indole-2-carbonitrile is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes an acetyl group, a hydroxy group, and a carbonitrile group attached to the indole ring.
Preparation Methods
The synthesis of 1-acetyl-3-hydroxyindole-2-carbonitrile can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions .
Chemical Reactions Analysis
1-Acetyl-3-hydroxy-1H-indole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Acetyl-3-hydroxy-1H-indole-2-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-acetyl-3-hydroxyindole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and carbonitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The acetyl group can also participate in acetylation reactions, affecting protein function and gene expression .
Comparison with Similar Compounds
1-Acetyl-3-hydroxy-1H-indole-2-carbonitrile can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: This compound has a formyl group instead of an acetyl group and is used as a precursor for various biologically active molecules.
1H-Indole-2-carboxylic acid: This compound has a carboxyl group instead of a carbonitrile group and is used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of 1-acetyl-3-hydroxyindole-2-carbonitrile lies in its combination of functional groups, which provides a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C11H8N2O2 |
---|---|
Molecular Weight |
200.19g/mol |
IUPAC Name |
1-acetyl-3-hydroxyindole-2-carbonitrile |
InChI |
InChI=1S/C11H8N2O2/c1-7(14)13-9-5-3-2-4-8(9)11(15)10(13)6-12/h2-5,15H,1H3 |
InChI Key |
GXVBFNOSYWQDCF-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2C(=C1C#N)O |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C(=C1C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.